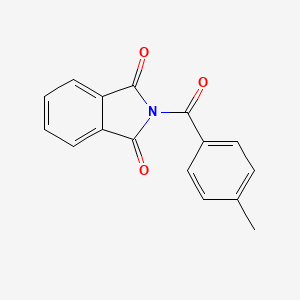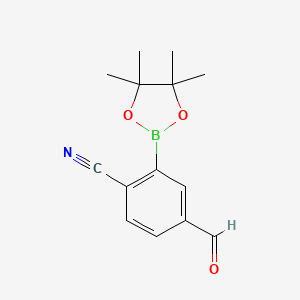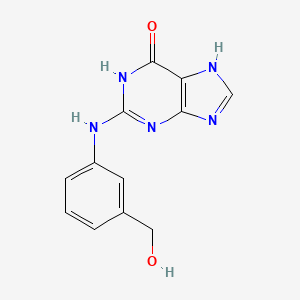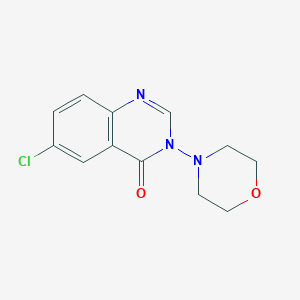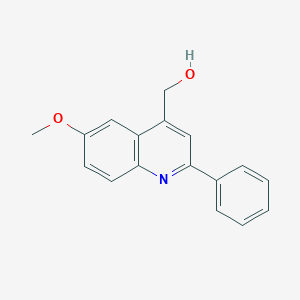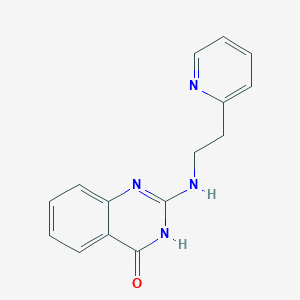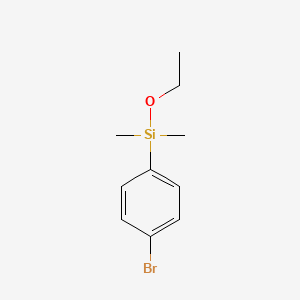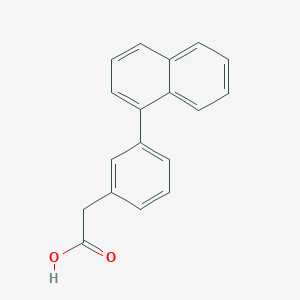
2-(3-(Naphthalen-1-yl)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Naphthalen-1-yl)phenyl)acetic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a naphthalene ring fused to a phenyl ring, with an acetic acid moiety attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Naphthalen-1-yl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with phenylacetic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions in an inert solvent like dichloromethane.
Another approach involves the Suzuki-Miyaura cross-coupling reaction, where a naphthylboronic acid is coupled with a phenylacetic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
2-(3-(Naphthalen-1-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield hydro derivatives, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (e.g., nitric acid and sulfuric acid), sulfonating agents (e.g., sulfur trioxide in sulfuric acid).
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Hydro derivatives, partially or fully reduced aromatic rings.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-(3-(Naphthalen-1-yl)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is also studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.
作用機序
The mechanism of action of 2-(3-(Naphthalen-1-yl)phenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2-(Naphthalen-1-yl)acetic acid: Similar structure but lacks the phenyl ring. It is used in plant growth regulation and has different biological activities.
Phenylacetic acid: Contains a phenyl ring but lacks the naphthalene moiety. It is used in the synthesis of various pharmaceuticals and fragrances.
Naphthaleneacetic acid: Contains a naphthalene ring with an acetic acid moiety but lacks the phenyl ring. It is used as a plant growth regulator.
Uniqueness
2-(3-(Naphthalen-1-yl)phenyl)acetic acid is unique due to the presence of both naphthalene and phenyl rings, which confer distinct chemical and biological properties
特性
分子式 |
C18H14O2 |
|---|---|
分子量 |
262.3 g/mol |
IUPAC名 |
2-(3-naphthalen-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C18H14O2/c19-18(20)12-13-5-3-8-15(11-13)17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2,(H,19,20) |
InChIキー |
WCALCIRSEXRLML-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


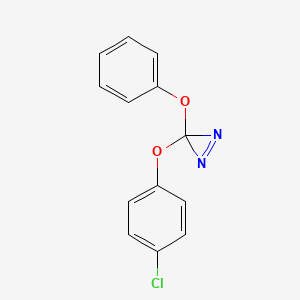
![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
![4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11856618.png)
![4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B11856620.png)
